(4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate
Description
“(4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate” is a synthetic organic compound featuring a substituted imidazole core linked via a methyl ester to a benzoate group. The imidazole ring is substituted with chlorine atoms at the 4- and 5-positions, while the benzoate moiety contains a trifluoromethyl (-CF₃) group at the 3-position. This structure combines halogenated and fluorinated substituents, which are known to influence electronic properties, lipophilicity, and biological activity. The compound’s molecular formula is C₁₂H₇Cl₂F₃N₂O₂, with a molecular weight of 339.10 g/mol (calculated).
Properties
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-9-10(14)19(5-18-9)6-21-11(20)7-2-1-3-8(4-7)12(15,16)17/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPRTZKJZPLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C=NC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381677 | |
| Record name | (4,5-dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650592-35-1 | |
| Record name | (4,5-dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate is a synthetic derivative known for its potential biological activities. Its molecular formula is with a molecular weight of 339.1 g/mol. This compound is of particular interest due to its structural features, which may confer various pharmacological properties.
Chemical Structure
The structure of (4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate features an imidazole ring and a trifluoromethyl group, which are known to enhance biological activity. The presence of dichlorine atoms further contributes to its chemical reactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
A study examined the antibacterial properties of imidazole derivatives, including (4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate. It was found that analogues with electron-withdrawing groups at the C-2 position showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the imidazole moiety plays a crucial role in the antibacterial efficacy against resistant strains .
Case Study 1: Antimicrobial Efficacy
In a comparative study, (4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate was tested alongside other imidazole derivatives against a panel of bacterial strains. Results demonstrated significant inhibition zones, particularly against Gram-positive bacteria. The study concluded that the presence of both chlorine and trifluoromethyl groups enhances the antimicrobial potency .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications in the imidazole ring and substituents significantly affect biological activity. The study emphasized that maintaining the dichloro substitution while varying the trifluoromethyl group could lead to compounds with improved selectivity and efficacy against targeted pathogens .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
(4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate has been explored for its role as an inhibitor in various biological pathways. Its structural components allow it to interact with specific receptors or enzymes, making it a candidate for drug development.
Case Studies :
- Anticancer Activity : Research has indicated that compounds with similar imidazole structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies focusing on the compound's mechanism of action are ongoing, aiming to elucidate its efficacy against specific cancer types.
- Anti-inflammatory Properties : Analogous compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.
Agricultural Chemistry
The compound's trifluoromethyl group enhances its stability and lipophilicity, making it suitable for use in agrochemical formulations.
Applications :
- Pesticide Development : The compound can be utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. Its efficacy against various agricultural pests is under investigation.
- Herbicides : Similar compounds have been effective as herbicides, suggesting that (4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate could be developed for weed management strategies.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid. This reaction is critical for generating reactive intermediates for further derivatization.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hours | 3-(Trifluoromethyl)benzoic acid | |
| Basic Hydrolysis | NaOH (2M), ethanol/water, 70°C, 4 hours | Sodium 3-(trifluoromethyl)benzoate |
The trifluoromethyl group stabilizes the intermediate tetrahedral anion during basic hydrolysis, enhancing reaction efficiency.
Nucleophilic Substitution at the Imidazole Ring
The dichloroimidazole ring undergoes regioselective substitution at the chlorine positions, enabling functionalization for pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amination | Ammonia (NH₃), DMF, 90°C, 12 hours | (4,5-Diaminoimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate | |
| Thiolation | Sodium hydrosulfide (NaSH), THF, rt | (4,5-Mercaptoimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate |
The electron-withdrawing trifluoromethyl group on the adjacent benzoate ring increases the electrophilicity of the imidazole chlorides, accelerating substitution.
Bromination of the Imidazole Substituent
Bromination occurs selectively at the imidazole ring’s 2-position under mild conditions, enabling halogen diversification.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | (2-Bromo-4,5-dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate |
This method, adapted from pyrazole bromination protocols , preserves the ester functionality while introducing bromine for cross-coupling reactions.
Coupling Reactions via Carboxylic Acid Intermediates
The hydrolyzed carboxylic acid undergoes coupling to form amides or esters, expanding its utility in drug design.
The acid chloride intermediate (generated via SOCl₂) reacts efficiently with primary and secondary amines to yield high-purity amides .
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, with the trifluoromethyl group enhancing electrophilicity.
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Imidazole Substitution : Follows an SNAr mechanism due to electron-deficient aromatic system.
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Bromination : Radical-initiated process targeting the imidazole’s least sterically hindered position .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(4,5-Dichloroimidazol-1-yl)methyl 3-(trifluoromethyl)benzoate,” we compare it with structurally related compounds, focusing on core scaffolds, substituent effects, and physicochemical properties.
Structural Analogues
Note: Values marked with () are estimated based on structural similarities to and computational models (e.g., Crippen fragmentation ).
Key Comparisons
Core Structure Differences The target compound features a non-fused imidazole linked to a benzoate ester, whereas the benzimidazole analogue () has a fused benzene-imidazole core.
Substituent Effects
- Chlorine and CF₃ Positioning : Both compounds have dichloro and trifluoromethyl groups, but their positions differ. In the target compound, the CF₃ group is on the benzoate ring, while in the benzimidazole analogue, it is directly on the imidazole ring. This alters electronic effects: the CF₃ group on the benzoate may reduce ester hydrolysis rates due to electron-withdrawing effects, whereas its placement on the imidazole in the benzimidazole analogue could enhance metabolic stability .
Physicochemical Properties
- Lipophilicity (logP) : The benzimidazole analogue has a logP of 3.407 , reflecting moderate lipophilicity . The target compound’s ester group likely increases its logP (~3.8*) compared to the benzimidazole, aligning with the trend that esters are more lipophilic than fused heterocycles.
- Water Solubility (logWS) : The benzimidazole’s logWS of -4.73 suggests poor aqueous solubility, a trait shared by the target compound (~-4.9*). Both compounds’ low solubility is attributed to halogenation and fluorination, which reduce polarity .
Synthetic and Stability Considerations
- The ester group in the target compound introduces hydrolytic liability, unlike the benzimidazole analogue. This could limit its utility in aqueous environments unless stabilized via formulation.
Research Findings and Implications
- Chirality and Polarity : The target compound’s lack of stereocenters simplifies enantiomer analysis compared to chiral analogues, avoiding pitfalls like false polarity indications seen in near-centrosymmetric structures () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
